3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione 3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13760422
InChI: InChI=1S/C8H7NO3/c10-7-3-1-2-6-8(11)12-5-4-9(6)7/h1-3H,4-5H2
SMILES: C1COC(=O)C2=CC=CC(=O)N21
Molecular Formula: C8H7NO3
Molecular Weight: 165.15 g/mol

3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione

CAS No.:

Cat. No.: VC13760422

Molecular Formula: C8H7NO3

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione -

Specification

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
IUPAC Name 3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione
Standard InChI InChI=1S/C8H7NO3/c10-7-3-1-2-6-8(11)12-5-4-9(6)7/h1-3H,4-5H2
Standard InChI Key SGYGYVKBCYORQR-UHFFFAOYSA-N
SMILES C1COC(=O)C2=CC=CC(=O)N21
Canonical SMILES C1COC(=O)C2=CC=CC(=O)N21

Introduction

Chemical Structure and Nomenclature

Core Structural Features

3,4-Dihydropyrido[2,1-c] oxazine-1,6-dione (C₇H₆N₂O₃) features a bicyclic framework comprising a pyridine ring fused to a 1,4-oxazine moiety. The numbering system follows IUPAC conventions, with positions 1 and 6 occupied by ketone groups. Partial saturation at the 3,4-positions introduces conformational constraints that influence reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource Index
Molecular FormulaC₇H₆N₂O₃
Molecular Weight166.14 g/mol
IUPAC Name3,4-dihydropyrido[2,1-c][1, oxazine-1,6-dione
SMILESO=C1N2CCOC(=O)c3ccccc3N12
InChIKeyAVKFRYKKMBJXAI-UHFFFAOYSA-N

Substituent Effects

Bromination at position 7 (CAS 1971072-97-5) increases molecular weight to 244.044 g/mol while introducing electrophilic character conducive to nucleophilic aromatic substitution. The 7-(4-methylimidazol-1-yl) derivative (CAS 1402004-16-3) exemplifies functionalization strategies that enhance target binding through hydrogen bonding and π-stacking interactions .

Synthetic Methodologies

General Cyclization Strategies

Synthesis typically employs condensation reactions between α-keto acids and amino alcohols, followed by intramolecular cyclization. For example:

  • Precursor Preparation: Reacting 2-aminopyridine-3-carboxylic acid with glycolic acid under Dean-Stark conditions yields intermediate Schiff bases.

  • Ring Closure: Heating in acetic anhydride induces simultaneous dehydration and cyclization to form the oxazine ring .

Brominated Derivative Synthesis

The 7-bromo analog is synthesized via electrophilic aromatic substitution using bromine in dichloromethane at 0°C, achieving regioselectivity through directing effects of the oxazine oxygen.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Schiff Base FormationGlycolic acid, toluene, reflux78
CyclizationAc₂O, 110°C, 4h65
BrominationBr₂, DCM, 0°C, 2h82

Physicochemical Properties and Stability

Solubility and Partitioning

While solubility data for the parent compound remain unreported, brominated derivatives exhibit limited aqueous solubility (<1 mg/mL) but improved lipophilicity (logP ≈ 1.8), suggesting blood-brain barrier permeability potential .

Degradation Pathways

The diketone moiety undergoes base-catalyzed hydrolysis to carboxylic acids under alkaline conditions (pH > 9). Thermal analysis (TGA) reveals decomposition onset at 215°C, with mass spectrometry identifying CO and NH₃ as primary gaseous products .

Industrial and Research Applications

Pharmaceutical Intermediate

Serves as a key precursor in synthesizing PDE4 inhibitors and JAK2 kinase modulators. The bromo-substituted derivative is particularly valuable for Suzuki-Miyaura cross-coupling reactions in lead optimization .

Materials Science Applications

Thin films formed via vapor deposition exhibit n-type semiconductor behavior (band gap = 3.2 eV), with potential use in organic photovoltaics.

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